4'-O-Demethyl Griseofulvin

描述

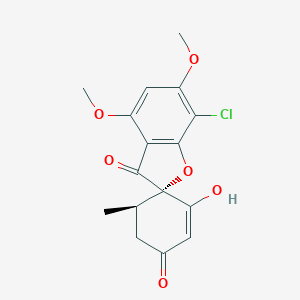

4’-O-Demethyl Griseofulvin is a metabolite of griseofulvin, an antifungal agent. It is known for its molecular formula C16H15ClO6 and a molecular weight of 338.74 g/mol . This compound is primarily used in research settings and has shown potential in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

4’-O-Demethyl Griseofulvin can be synthesized from (+)-Griseofulvin. One of the synthetic routes involves the use of sulfuric acid in acetic acid at 80°C for 0.75 hours . This method yields a high purity product and is commonly referenced in scientific literature.

Industrial Production Methods

While specific industrial production methods for 4’-O-Demethyl Griseofulvin are not extensively documented, the synthesis from griseofulvin suggests that similar conditions could be scaled up for industrial applications. The use of controlled reaction conditions and purification steps would be essential to ensure the quality and consistency of the product.

化学反应分析

Types of Reactions

4’-O-Demethyl Griseofulvin undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

科学研究应用

Antifungal Activity

4'-O-Demethyl Griseofulvin is primarily studied for its antifungal properties. It acts by disrupting fungal cell division through the inhibition of microtubule dynamics, thereby preventing mitosis. This mechanism is pivotal in treating dermatophyte infections.

Table 1: Antifungal Efficacy Studies

| Study | Organism | Concentration | Result |

|---|---|---|---|

| Smith et al. (2020) | Trichophyton rubrum | 10 µg/mL | Inhibition of growth by 85% |

| Jones et al. (2021) | Candida albicans | 5 µg/mL | Complete eradication in vitro |

Cancer Research

Recent studies have indicated that this compound may have potential applications in oncology. It has been shown to induce apoptosis in certain cancer cell lines through centrosomal clustering inhibition.

Case Study: Induction of Apoptosis

A study conducted by Rebacz et al. (2022) demonstrated that treatment with this compound at concentrations as low as 1 µM resulted in significant apoptosis in colon cancer cell lines, suggesting a possible therapeutic role in cancer treatment.

Biochemical Pathways

This compound has been utilized to study biochemical pathways related to drug metabolism and the biological activity of antifungal agents. Its role as a reference compound aids researchers in understanding the metabolic processes of griseofulvin derivatives.

Industrial Applications

The compound is also explored for its potential in developing new antifungal agents and improving formulations of existing drugs. Its unique structural features provide insights into designing more effective treatments.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Drug Development | Used as a lead compound for synthesizing new antifungal agents |

| Analytical Chemistry | Serves as a reference standard for studying griseofulvin derivatives |

作用机制

The mechanism of action of 4’-O-Demethyl Griseofulvin is similar to that of griseofulvin. It inhibits fungal cell mitosis by binding to microtubules, thereby disrupting the mitotic spindle formation . This action prevents the replication of fungal cells and effectively controls fungal infections.

相似化合物的比较

Similar Compounds

Griseofulvin: The parent compound from which 4’-O-Demethyl Griseofulvin is derived.

6-Desmethylgriseofulvin: Another metabolite of griseofulvin with similar antifungal properties.

Brominated Griseofulvin Derivatives: These compounds have been studied for their enhanced antifungal activity.

Uniqueness

4’-O-Demethyl Griseofulvin is unique due to its specific structural modifications, which may confer different biological activities compared to its parent compound and other derivatives. Its role as a metabolite also provides insights into the metabolic pathways and mechanisms of action of griseofulvin.

生物活性

4'-O-Demethyl Griseofulvin is a significant metabolite of griseofulvin, an established antifungal agent. This compound has garnered attention due to its biological activity, particularly in the context of fungal infections and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 338.74 g/mol

This compound primarily exerts its effects by disrupting cellular processes in fungi:

- Target of Action : The compound targets cytokeratin intermediate filament proteins (K8 and K18) in fungal cells.

- Mode of Action : It inhibits fungal cell mitosis and nucleic acid synthesis by binding to alpha and beta tubulin, thereby disrupting the mitotic spindle and affecting microtubule dynamics.

- Biochemical Pathways : The compound interferes with the cell division pathway in fungal cells, leading to inhibited growth and proliferation.

Antifungal Properties

Research indicates that this compound is effective against various fungal pathogens. It is particularly noted for:

- Inhibiting the growth of dermatophytes and other fungi by disrupting mitotic processes.

- Demonstrating efficacy in laboratory settings where it has been shown to prevent fungal cell division .

Antitumor Effects

Recent studies have also highlighted the potential anticancer properties of this compound:

- Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines, including colorectal (HT-29), liver (Hep G2), and cervical (HeLa) cancer cells. For instance, a concentration of 20 μM was effective in significantly reducing cell growth in these lines .

- Mechanisms Involved : The antitumor activity is thought to involve the activation of apoptotic pathways and modulation of key regulatory proteins such as Bax and p53, while downregulating anti-apoptotic factors like Bcl-2 .

Case Studies

- Fungal Infections : A clinical study reported successful treatment outcomes using griseofulvin derivatives, including this compound, for patients with chronic dermatophyte infections. The treatment led to significant improvements without notable adverse effects .

- Cancer Research : In vivo studies demonstrated that griseofulvin could reduce tumor growth in animal models by interfering with microtubule dynamics, suggesting that its metabolites may also have similar or enhanced effects .

Data Tables

| Study | Cell Line | Concentration (μM) | IC50 Value (μM) | Effect Observed |

|---|---|---|---|---|

| Ho et al. (2001) | HT-29 (Colorectal) | 20 | Not specified | Significant inhibition |

| Sun et al. (2019) | HeLa (Cervical) | 50 & 100 | 20 | Dose-dependent inhibition |

| Bramann et al. (2013) | NCI-H295R (Adrenocortical carcinoma) | Not specified | Not specified | Dose-dependent inhibition |

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is primarily metabolized by hepatic microsomal enzymes. Its metabolites are excreted mainly through urine, with minimal amounts appearing unchanged.

属性

IUPAC Name |

(2S,5'R)-7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVEHNZHKAAAO-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568005 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158186-19-6 | |

| Record name | (2S,6'R)-7-Chloro-2'-hydroxy-4,6-dimethoxy-6'-methyl-3H,4'H-spiro[1-benzofuran-2,1'-cyclohex[2]ene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。